molecular formula C6H5BrN2O2 B021949 6-Bromo-2-methyl-3-nitropyridine CAS No. 22282-96-8

6-Bromo-2-methyl-3-nitropyridine

Cat. No.: B021949
CAS No.: 22282-96-8
M. Wt: 217.02 g/mol
InChI Key: PCNVKBBKROTUNS-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives :

    • Nitration Reactions : Nitration of pyridine derivatives like 3-bromo-5-methoxypyridine-N-oxide yields nitro derivatives, indicating the use of similar compounds in synthesizing varied nitropyridines (Hertog, Ammers, & Schukking, 2010).
    • Synthesis of Azaindole Derivatives : Compounds like 3-bromo-5-nitro-4-(-dimethylaminovinyl) pyridine can be reduced to synthesize 4-bromo-6-azaindole, indicating potential pathways for similar nitropyridines (Prokopov & Yakhontov, 1979).
    • Reactivity with Nucleophilic Reagents : Reactions with nucleophilic reagents at the β-Position of 3-Bromo-4-nitropyridine N-Oxides can produce various compounds, showcasing the chemical versatility and potential applications in synthesizing complex molecules (Matsumura & Ariga, 2006).
  • Spectral Analysis and Molecular Structure :

    • Vibrational Spectroscopy : The vibrational spectra of nitropyridines provide detailed interpretations of their molecular structure, aiding in the understanding of their chemical behavior (Sundaraganesan et al., 2005).
    • Crystal Structure Analysis : The study of crystal structures, like that of 2-Bromo-4-nitropyridine N-oxide, reveals intricate details about intermolecular interactions and structural stability (Hanuza et al., 2002).
  • Medical and Pharmacological Applications :

    • Potential Antitumor and Antiviral Agents : Synthesis of derivatives from nitropyridines could serve as potential antitumor and antiviral agents, indicating their significance in drug development (Kinoshita & Ohishi, 1994).
    • Toxicological Studies : Understanding the toxicological impact, such as methemoglobinemia and delayed encephalopathy from exposure to compounds like 5-bromo-2-nitropyridine, is crucial for safety and medical treatment (Shi et al., 2022).
  • Chemical Reactivity and Synthesis :

    • Substitution Reactions : The study of substitution processes in halogeno- and alkoxy-derivatives of nitropyridines towards ammonia reveals insights into the synthesis of various derivatives (Hertog & Jouwersma, 1953).
    • Nitro-group Migration : Understanding the conditions that lead to nitro-group migration during nucleophilic substitution reactions aids in the controlled synthesis of nitropyridines (Yao, Blake, & Yang, 2005).

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methyl-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with carboxylesterases, which are enzymes involved in the metabolism of xenobiotics. Carboxylesterases are known to regulate physiological processes such as metabolic homeostasis and macrophage development . The interaction between this compound and carboxylesterases can influence the enzyme’s activity, potentially affecting the metabolism of other compounds within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carboxylesterases can lead to changes in the metabolic pathways of cells, impacting the overall cellular homeostasis . Additionally, this compound may affect the expression of genes involved in metabolic processes, further influencing cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as carboxylesterases, leading to changes in their activity. This compound may also interact with other proteins and biomolecules, altering their function and impacting cellular processes. The binding interactions of this compound with these biomolecules can result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound may result in toxic or adverse effects, impacting the overall health of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as carboxylesterases, influencing their activity and affecting the metabolism of other compounds. This compound can also impact metabolic flux and metabolite levels, leading to changes in cellular homeostasis. The involvement of this compound in these metabolic pathways highlights its significance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within the cell. The distribution of this compound can affect its activity and function, impacting cellular processes and overall cellular health .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. The subcellular localization of this compound can impact its interactions with biomolecules and its overall effects on cellular processes .

Properties

IUPAC Name

6-bromo-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVKBBKROTUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646104
Record name 6-Bromo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-96-8
Record name 6-Bromo-2-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-6-METHYL-5-NITROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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